molecular formula C5H5IN2 B1322553 4-Iodopyridin-2-amine CAS No. 552331-00-7

4-Iodopyridin-2-amine

Cat. No. B1322553
M. Wt: 220.01 g/mol
InChI Key: RSMQQONIFJLFAK-UHFFFAOYSA-N
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Description

4-Iodopyridin-2-amine is a chemical compound that is part of the aminopyridine family. It is characterized by the presence of an iodine atom at the fourth position and an amine group at the second position of the pyridine ring. This structure makes it a valuable intermediate for various chemical reactions, particularly in the synthesis of complex organic molecules, pharmaceuticals, and polymers.

Synthesis Analysis

The synthesis of 4-iodopyridin-2-amine derivatives can be achieved through various methods. One approach involves the reaction of trimethylsilyl-substituted 2-aminopyridines with mixed chloro(dialkylamido)metal complexes, leading to octahedral group 4 metal complexes containing amine, amido, and aminopyridinato ligands . Another method reported the synthesis of novel 4-substituted-3-cyano-2-aminopyridines using enaminonitriles and primary amines under microwave irradiation and solvent-free conditions .

Molecular Structure Analysis

The molecular structure of 4-iodopyridin-2-amine derivatives has been characterized by various analytical techniques. X-ray crystal structure analyses have been used to confirm the structures of these compounds, revealing details such as the arrangement of ligands and the geometry of the pyridine ring . The molecular structures of N-phenylpyridin-4-amine, a related compound, have been studied, showing two polymorphs with similar molecular structures and hydrogen bonding patterns .

Chemical Reactions Analysis

4-Iodopyridin-2-amine is a versatile intermediate in chemical synthesis. It undergoes selective C-N cross-coupling reactions, such as the Buchwald-Hartwig cross-coupling, which preferentially occurs at the 4-position when using 2-fluoro-4-iodopyridine as a substrate . This reactivity is exploited in the synthesis of various aromatic amines. Additionally, (diacetoxy)iodobenzene-mediated oxidative C-H amination has been used to synthesize amino-substituted imidazopyridines, suggesting the potential for 4-iodopyridin-2-amine to participate in similar transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-iodopyridin-2-amine derivatives are influenced by their molecular structure. The presence of the iodine atom and the amine group affects the compound's reactivity, boiling point, solubility, and other physicochemical characteristics. The polymorphism of related compounds, such as N-phenylpyridin-4-amine, indicates that slight changes in the environment or synthesis conditions can lead to different crystal structures with distinct physical properties . The microwave spectra and structure of the amine group in 4-aminopyridine have been studied, providing insights into the electronic environment and bonding patterns that could be relevant for 4-iodopyridin-2-amine as well .

Scientific Research Applications

Catalytic Aminocarbonylation

4-Iodopyridin-2-amine is used in palladium-catalyzed aminocarbonylation reactions. This process enables the synthesis of N-substituted nicotinamides and pyridyl-glyoxylamides, compounds of potential biological importance. Elevated carbon monoxide pressure is used for effective yield in certain syntheses (Takács et al., 2007). Another study demonstrates the use of 4-Iodopyridin-2-amine in synthesizing 2-ketocarboxamides and dicarboxamide compounds through a similar process (Szőke et al., 2016).

Selective C-N Cross-Coupling

Selective C-N cross-coupling reactions involving 4-Iodopyridin-2-amine are reported. These reactions, typically carried out under microwave irradiation, lead to efficient synthesis of coupling products, demonstrating the reactivity of this compound in specific positions (Koley et al., 2010).

Rearrangements Involving Pyridyne Intermediate

In reactions with potassium amide, 4-Iodopyridin-2-amine undergoes rearrangements, possibly involving a pyridyne intermediate. This highlights its utility in studying reaction mechanisms and synthesizing various pyridine derivatives (Pieterse & Hertog, 2010).

Copper-Catalyzed Amination

Copper-catalyzed amination of 4-Iodopyridin-2-amine with polyamines has been studied, leading to the formation of N,N′-diheteroaryl derivatives. This demonstrates the compound's versatility in forming complex structures with varying yields depending on the nature of starting compounds and ligands used (Anokhin et al., 2015).

Synthesis of Bioactive Compounds

4-Iodopyridin-2-amine plays a crucial role in synthesizing various bioactive compounds. For example, its derivatives are used in synthesizing pyridine alkaloids, which have potential biological activity (Wang et al., 2003).

Safety And Hazards

4-Iodopyridin-2-amine is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed, causes serious eye damage, causes skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

4-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMQQONIFJLFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626862
Record name 4-Iodopyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodopyridin-2-amine

CAS RN

552331-00-7
Record name 4-Iodo-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552331-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodopyridin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-IODOPYRIDIN-2-AMINE
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
C Zwick, J Henle, S Shekhar, C Yang, Y Zhou, A Wall… - 2023 - chemrxiv.org
… To begin our development, sodium 5-chloropyrazine-2thiolate (1a) and 5-fluoro-4-iodopyridin-2-amine (2a) were selected from our building block library to stress the robustness of …
Number of citations: 0 chemrxiv.org
G Gao, J Li, Y Cao, X Li, Y Qian, X Wang, M Li… - European Journal of …, 2023 - Elsevier
… According to the general procedure 4.1.3, the reaction of 5-chloro-4-iodopyridin-2-amine (5b) (500 mg, 1.96 mmol) and 4-fluorobenzoyl chloride (6a) (374 mg, 2.36 mmol) to give 7l. …
Number of citations: 3 www.sciencedirect.com
B Barlaam, R Casella, J Cidado, C Cook… - Journal of Medicinal …, 2020 - ACS Publications
… Basic fractions were concentrated to provide 5-chloro-4-iodopyridin-2-amine 56 (2.9 g, 99%) as a colorless solid. H NMR (400 MHz, DMSO-d 6 ): 6.21 (2H, s), 7.05 (1H, s), 7.93 (1H, s). …
Number of citations: 56 pubs.acs.org
C Ma, Q Li, M Zhao, G Fan, J Zhao… - Journal of Medicinal …, 2021 - ACS Publications
… Following the procedures used to prepare Compd 15 but substituting 4-ethylpyridin-2-amine for 4-iodopyridin-2-amine, Compd 42 was obtained as an off-white solid (yield, 52%). …
Number of citations: 14 pubs.acs.org
X Wang, X Liu, J Huang, C Liu, H Li, C Wang… - European Journal of …, 2022 - Elsevier
Cyclin-dependent kinase 9 (CDK9) is a transcriptional regulator and a potential therapeutic target in hematologic malignancies. Selective and transient CDK9 inhibition reduces Mcl-1 …
Number of citations: 6 www.sciencedirect.com
Y Li, S Huanga, C Liaoa, Y Shaoa, L Chena
Number of citations: 0

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